molecular formula C26H24ClF3N4O8 B1191847 Sorafenib-galactosamine

Sorafenib-galactosamine

Katalognummer: B1191847
Molekulargewicht: 612.94
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Wissenschaftliche Forschungsanwendungen

Targeted Drug Delivery for Hepatocellular Carcinoma (HCC)

Sorafenib-galactosamine has potential applications in targeted drug delivery, particularly for hepatocellular carcinoma (HCC). Galactosamine (Gal) is a selective ligand for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC. Engineering nanoparticles like G4 polyamidoamine (PAMAM) dendrimers anchored to galactosamine can enhance the delivery of potent chemotherapeutic agents, such as curcumin derivatives (CDF), into HCC cell lines. This approach could achieve selective high cellular uptake via ASGPR-mediated endocytosis and significantly enhance drug delivery for HCC anticancer therapy and diagnosis (Yousef, Alsaab, Sau, & Iyer, 2018).

Overcoming Sorafenib Resistance

Understanding and overcoming sorafenib resistance is a key area of research. Sorafenib resistance in liver cancer involves mechanisms like crosstalk between PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. These insights can help develop individualized therapeutic strategies to manage sorafenib resistance, particularly in HCC patients (Zhu, Zheng, Wang, & Chen, 2017).

Predictive and Prognostic Markers in HCC Treatment

Research on sorafenib as a standard care for advanced unresectable HCC has led to the investigation of markers involved in angiogenesis at the expression and genetic level. Clinical and biological markers associated with prognosis have been identified, such as adverse events, macroscopic vascular invasion, single nucleotide polymorphisms, and plasma angiopoietin-2 levels. This research aims to find validated prognostic or predictive factors of response to sorafenib in HCC (Marisi et al., 2018).

Enhancing Sorafenib Efficacy Through Nanoparticles

The development of sorafenib-loaded magnetic nanovectors aims to enhance drug delivery to the disease site with the help of a remote magnetic field. This method could improve cancer treatment while limiting negative effects on healthy tissues. Such nanoparticles have been shown to inhibit cancer cell proliferation through the cytotoxic action of sorafenib and enhance or localize this effect in a desired area (Grillone et al., 2015).

Leveraging Anti-MicroRNA Strategies

A dual-targeting delivery system encapsulating sorafenib and antimiRNA21 in RGD pentapeptide-modified reconstituted high-density lipoprotein (RGD-rHDL/So/antimiRNA21) has been developed for enhanced HCC therapy. This approach significantly strengthens the anti-tumor and anti-angiogenic effect of sorafenib with negligible toxicity and can remodel tumor environments, providing a new method for chemo-gene combined therapy in HCC (Li et al., 2018).

Eigenschaften

Molekularformel

C26H24ClF3N4O8

Molekulargewicht

612.94

SMILES

O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2

Aussehen

Solid powder

Synonyme

Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib-galactosamine
Reactant of Route 2
Reactant of Route 2
Sorafenib-galactosamine
Reactant of Route 3
Sorafenib-galactosamine
Reactant of Route 4
Sorafenib-galactosamine
Reactant of Route 5
Sorafenib-galactosamine
Reactant of Route 6
Sorafenib-galactosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.